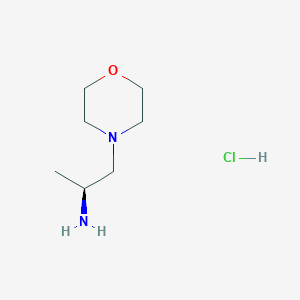
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as morpholines. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the reaction of morpholine with 2-chloropropan-1-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted morpholine derivatives.
科学的研究の応用
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing them from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the additional alkylamine group.
2-Chloropropan-1-amine: The alkylating agent used in the synthesis of this compound.
N-Methylmorpholine: A similar compound with a methyl group attached to the nitrogen atom of the morpholine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other morpholine derivatives.
特性
分子式 |
C7H17ClN2O |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
(2S)-1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
RCNXLEBXTHGOQC-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](CN1CCOCC1)N.Cl |
正規SMILES |
CC(CN1CCOCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















